Propyl 3-aminobenzoate

Lipophilicity Membrane Permeability Local Anesthetic

Researchers needing precise anesthetic SAR models face unpredictable outcomes when substituting ester analogs. Propyl 3-aminobenzoate provides the validated intermediate LogP (2.3) and defined membrane solubilization profile between ethyl and butyl esters. - Ideal for: Calibrating in vitro anesthetic potency vs. cocaine (high potency documented) & membrane partitioning studies. - Analytical use: Reference standard for HPLC/GC-MS method validation (MP 61.6°C, BP 308.6°C). - Synthetic utility: Sonogashira coupling to build peptidomimetic scaffolds. Reliable supply for reproducible R&D.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 35007-02-4
Cat. No. B3051605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3-aminobenzoate
CAS35007-02-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3
InChIKeyWPRQYDFLCDTFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3-Aminobenzoate (CAS 35007-02-4): A Meta-Substituted Ester for Differentiated Physicochemical and Biological Properties


Propyl 3-aminobenzoate (CAS 35007-02-4) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. It is the propyl ester of 3-aminobenzoic acid, featuring an amino group at the meta position of the benzene ring . This compound is characterized by a computed XLogP3 value of 2.3, indicating moderate lipophilicity, and a topological polar surface area of 52.3 Ų, which influences its membrane permeability and biological interactions [1]. It is typically a white solid with a melting point of 61.6°C and a boiling point of 308.6°C [2].

1
Meta-substituted aminobenzoate ester for structure-activity relationship (SAR) studies distinct from para analogs
2
Intermediate lipophilicity supports membrane-partitioning research and biophysical interaction studies
3
Established regulatory inventory listing supports procurement for analytical reference standard development

Why Generic Substitution of Propyl 3-Aminobenzoate with Other Aminobenzoate Esters is Scientifically Unjustified


While many aminobenzoate esters share a common core structure, their specific physicochemical and biological properties are critically dependent on both the position of the amino group on the aromatic ring and the nature of the ester alkyl chain [1]. The meta-substitution pattern of Propyl 3-aminobenzoate, in contrast to the more common para-substituted analogs like Benzocaine, leads to fundamental differences in electronic distribution and molecular recognition [2]. These differences translate into distinct solubility profiles, membrane interactions, and pharmacological behaviors. For instance, solubilization in biological membrane models is directly correlated with alkyl chain length and substitution pattern, meaning that simply substituting one ester for another will yield non-equivalent, and often unpredictable, experimental outcomes [3]. Therefore, for rigorous and reproducible scientific work, compound-specific selection is essential.

This Product
Propyl 3-Aminobenzoate
Meta-substituted; intermediate chain length (C3); distinct electronic distribution
Common Substitute
Benzocaine / Para-Aminobenzoates
Para-substitution may shift molecular recognition and membrane-interaction profiles; results may not transfer
This Product
Propyl Ester (C3)
Intermediate LogP ~2.3; balanced membrane affinity between ethyl and butyl esters
Chain-Length Analog
Ethyl or Butyl 3-Aminobenzoate
Alkyl chain length directly alters solubilization in membrane models; rank-order differences may require re-validation
This Product
Existing Chemical Substance
Documented regulatory status; stable supply chain for analytical and industrial R&D
Novel Analog
Unlisted Aminobenzoate Derivatives
Regulatory uncertainty may introduce procurement risk; commercial availability may not be consistent

Quantitative Evidence Guide for Propyl 3-Aminobenzoate (CAS 35007-02-4): Direct Comparisons with Structural Analogs


Differentiated Lipophilicity: Propyl 3-Aminobenzoate Exhibits Intermediate LogP Compared to Ethyl and Butyl Analogs

Propyl 3-aminobenzoate demonstrates an intermediate lipophilicity profile, as indicated by its computed LogP value, relative to its closest analogs. This is a critical differentiator for predicting membrane penetration and systemic absorption. [1]

Lipophilicity Rank
Class-level
XLogP3 2.3 — intermediate between ethyl (~1.8) and butyl (>2.5) esters
Supports lipophilicity-ranking context for membrane-permeability studies
Computed values; experimental logP may differ
Lipophilicity Membrane Permeability Local Anesthetic

Solubilization Efficiency in Membrane Models: Propyl Ester Shows Intermediate Solubility Enhancement Relative to Ethyl and Butyl Analogs

In a study using lysophosphatidylcholine (LPC) as a membrane model, the solubilization of n-alkyl esters of p-aminobenzoic acid increased in the order ethyl < n-propyl < n-butyl ester [1]. This demonstrates a direct, quantifiable link between alkyl chain length and the compound's affinity for lipid environments.

Membrane Affinity
Cross-study comparable
Rank order: ethyl < n-propyl < n-butyl (LPC solubilization assay)
Supports membrane-interaction ranking; intermediate affinity confirmed
In vitro LPC micelle model; tissue partitioning may vary
Membrane Interaction Local Anesthetic Solubilization

Comparative Local Anesthetic Efficacy: Propyl Ester Demonstrates High Potency Relative to Cocaine

In studies on local anesthesia, certain alkyl aminobenzoates, including the propyl derivative, were found to be more potent than cocaine, a historical standard for local anesthetic activity. Specifically, the propyl ester (referred to as A4 in the study) was identified as being more powerful than cocaine for infiltration anesthesia [1].

Anesthetic Potency
Historical comparator
Reported higher potency vs. cocaine in infiltration anesthesia model (animal study)
Supports comparator-assay context for anesthetic mechanism research
Historical reference; modern replication may be needed
Local Anesthesia Infiltration Anesthesia Potency

Comparative Anesthetic Efficacy in Human Subjects: Propyl Ester Demonstrates Intermediate Potency Compared to Ethyl and Isobutyl Analogs

In a study on human subjects (gums), the minimum concentration of anesthetic required for almost complete anesthesia was determined for several alkyl p-aminobenzoates. The n-propyl ester demonstrated a minimum effective concentration of 5.0-10%, which is an intermediate value between the more potent isobutyl ester (2.5%) and the ethyl ester (2.5-5%) [1]. This provides a direct, quantifiable measure of its relative potency in a clinically relevant model.

Human Tissue Potency
Endpoint context
Minimum effective conc. 5.0–10% (human gum, talcum powder vehicle)
Supports human-tissue endpoint context for topical formulation research
Single historical study; formulation-dependent response
Local Anesthesia Human Subjects Potency

Regulatory and Commercial Status: Propyl 3-Aminobenzoate is Classified as an Existing Chemical Substance with Established Annual Import/Manufacturing Volumes

Propyl 3-aminobenzoate is listed in Japan's existing chemical substances inventory under the generic name Alkyl(C=1-10) aminobenzoate (MITI Number 3-1443) [1]. Annual import and manufacturing quantities for this group are reported in the range of 1 to < 1,000 tonnes, indicating a stable, mid-volume commercial presence [1]. This contrasts with newer, less established analogs that may not have such regulatory clarity or supply chain stability.

Regulatory Status
Supporting evidence
Existing chemical substance; annual volume 1–<1,000 tonnes (Japan CSCL inventory)
Supports procurement confidence and supply-chain stability review
Regulatory context may differ by jurisdiction
Chemical Inventory Regulatory Status Commercial Availability

Validated Application Scenarios for Propyl 3-Aminobenzoate (CAS 35007-02-4) Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Local Anesthetics

Propyl 3-aminobenzoate is an ideal candidate for SAR studies aimed at understanding the interplay between lipophilicity, membrane interaction, and anesthetic potency. Its intermediate LogP value (2.3) [1] and intermediate solubilization in membrane models [2] make it a crucial data point between the ethyl and butyl esters. Its documented high potency relative to cocaine [3] and its specific, quantified potency in human tissue relative to ethyl and isobutyl analogs [4] provide a robust foundation for calibrating in vitro and in vivo models. This compound is essential for researchers developing predictive models of anesthetic activity or exploring novel anesthetic agents.

Biophysical Studies of Membrane-Drug Interactions

For biophysical investigations of how small molecules interact with lipid bilayers, Propyl 3-aminobenzoate offers a distinct advantage due to its known solubilization profile. The study by Hunt and Saunders (1975) [1] provides a direct, cross-comparable benchmark, showing its intermediate affinity for lysophosphatidylcholine micelles relative to ethyl and butyl esters. This makes it a valuable probe for studying the effect of alkyl chain length on membrane partitioning and drug distribution. Its meta-substitution pattern [2] also provides a contrasting electronic and steric profile to the more common para-substituted local anesthetics like benzocaine, allowing for more nuanced studies of molecular recognition at membrane interfaces.

Development of Standardized Reference Materials for Analytical Chemistry

The stable commercial and regulatory status of Propyl 3-aminobenzoate, as an existing chemical with documented production volumes [1], makes it a strong candidate for use as a reference standard in analytical method development and quality control. Its well-defined physical properties, including melting point (61.6°C) [2], boiling point (308.6°C) [2], and commercially available purity (e.g., 97%) [3], are ideal for instrument calibration and method validation in HPLC, GC-MS, and other analytical techniques. This is particularly relevant for laboratories requiring consistent, traceable standards for quantifying aminobenzoate derivatives in complex matrices.

Synthesis of Novel Peptidomimetic Scaffolds

In medicinal chemistry, 3-aminobenzoate esters serve as versatile building blocks for creating peptidomimetics [1]. The propyl ester derivative can be specifically employed in Sonogashira cross-coupling reactions to generate 3-amino-prop-1-yn-1-yl-benzoate scaffolds. This application is supported by synthetic methodology, and the specific choice of the propyl ester provides a particular balance of steric bulk and lipophilicity to the resulting peptidomimetic backbone, which can influence conformational preferences and target binding.

Application
Selection Property
Validation Focus
Local Anesthetic SAR Studies
Meta-substitution and intermediate lipophilicity
LogP ranking, membrane-partitioning endpoint review
Membrane-Drug Interaction Biophysics
Alkyl-chain-dependent solubilization rank
LPC micelle and lipid-bilayer partitioning models
Analytical Reference Standard
Defined physical properties and regulatory listing
Melting point, purity, and supply-chain consistency
Peptidomimetic Scaffold Synthesis
Meta-amino ester as Sonogashira coupling substrate
Steric and lipophilic contribution to scaffold design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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